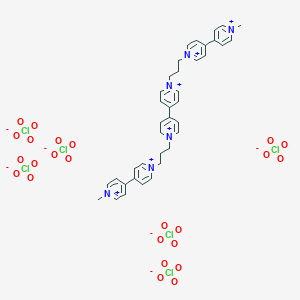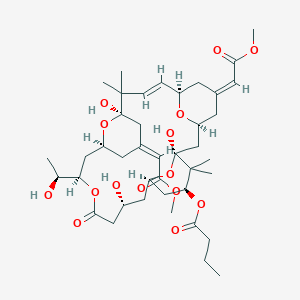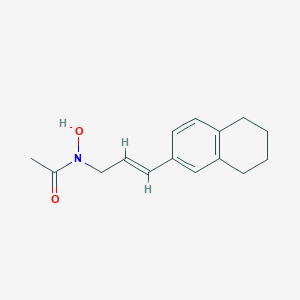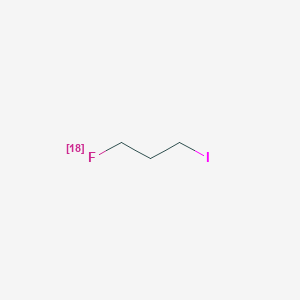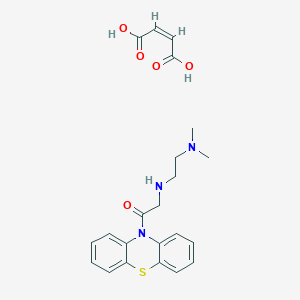
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) is a chemical compound that belongs to the family of phenothiazine derivatives. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) has been extensively studied for its potential applications in scientific research. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
作用機序
The exact mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain. This leads to a decrease in dopamine activity, which is thought to be responsible for its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) in lab experiments is its well-established pharmacological profile. It has been extensively studied and its effects are well-known. However, one of the limitations of using this compound is its potential toxicity. It can be toxic at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1). One direction is to further study its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to study its potential use in the treatment of addiction and substance abuse disorders. Finally, there is a need for further studies to determine the optimal dosing and administration of this compound in order to minimize its potential toxicity.
Conclusion:
In conclusion, 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. While it has several advantages, such as its well-established pharmacological profile, it also has limitations, such as its potential toxicity. Further studies are needed to determine its optimal use and potential applications.
合成法
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) involves the reaction of phenothiazine with N-(2-dimethylaminoethyl)glycine in the presence of maleic acid. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is a white crystalline solid that is soluble in water.
特性
CAS番号 |
100770-17-0 |
|---|---|
製品名 |
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) |
分子式 |
C22H25N3O5S |
分子量 |
443.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H21N3OS.C4H4O4/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21;5-3(6)1-2-4(7)8/h3-10,19H,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
YZNQXKVXAWSXRO-BTJKTKAUSA-N |
異性体SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
同義語 |
(beta-Dimethylaminoethyl)aminoacetyl-10-phenothiazine maleate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



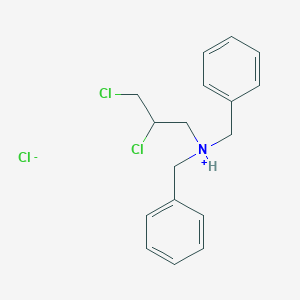
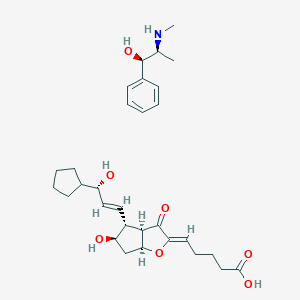
![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)


